molecular formula C22H32N2 B1192209 AT-004

AT-004

Cat. No.: B1192209
M. Wt: 324.512
InChI Key: RUVSOGDMGUPNJT-PUZFROQSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AT-004 refers to two distinct monoclonal antibodies under the same nomenclature, developed for different therapeutic applications:

a. This compound for Canine B-Cell Lymphoma Developed by Aratana Therapeutics, this antibody is a canine-specific version of rituximab (human anti-CD20 monoclonal antibody). It targets CD20 on B-cells to treat lymphoma in dogs. This compound was approved by the USDA in 2015 as the first monoclonal antibody for canine B-cell lymphoma, priced at ~$3,000 per course, comparable to Aratana’s AT-005 (for T-cell lymphoma). However, clinical trials revealed mixed efficacy and specificity issues, leading to scaled-back commercialization plans .

b. This compound as a Human A2aR Antagonist for Cancer Immunotherapy Developed by ACROBiosystems/Anpro Biotech, this this compound is a first-in-class monoclonal antibody targeting adenosine receptor A2aR, a GPCR implicated in tumor immune evasion. Preclinical data presented at AACR 2022 demonstrated its ability to reverse adenosine-mediated immunosuppression in the tumor microenvironment (TME). It showed 100-fold higher potency than small-molecule A2aR inhibitors (e.g., AZD4635) in blocking cAMP signaling and restoring CD8+ T-cell activity .

Properties

Molecular Formula

C22H32N2

Molecular Weight

324.512

IUPAC Name

1-(1-((1s,4s)-4-Isopropylcyclohexyl)piperidin-4-yl)-1H-indole

InChI

InChI=1S/C22H32N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,11,16-18,20-21H,7-10,12-15H2,1-2H3/t18-,20+

InChI Key

RUVSOGDMGUPNJT-PUZFROQSSA-N

SMILES

CC([C@@H]1CC[C@H](N2CCC(N3C=CC4=C3C=CC=C4)CC2)CC1)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AT-004;  AT004;  AT 004

Origin of Product

United States

Comparison with Similar Compounds

Canine AT-004 (B-Cell Lymphoma)

Compound Mechanism Efficacy Side Effects Cost Status
This compound Anti-CD20 monoclonal antibody Mixed results in clinical trials; limited progression-free survival Lower toxicity vs. chemotherapy ~$3,000/course USDA-approved (2015), limited uptake
Chemotherapy Cytotoxic agents (e.g., CHOP protocol) Moderate response rates but high relapse Severe myelosuppression, GI toxicity $2,000–$5,000+ Standard of care
AT-005 Anti-T-cell monoclonal antibody Failed to improve survival in T-cell lymphoma trials Not reported ~$3,000/course Discontinued

Key Findings :

  • This compound’s efficacy was comparable to chemotherapy but with fewer adverse effects. However, its lack of specificity and inconsistent results in combination trials led to reduced commercial interest .
  • Chemotherapy remains the primary option despite toxicity, highlighting the unmet need for targeted therapies in veterinary oncology.

Human this compound (A2aR Antagonist for Cancer Immunotherapy)

Compound Type Target Potency (IC₅₀) Selectivity Clinical Progress
This compound Monoclonal antibody A2aR 0.1 nM No cross-reactivity with A1R/A2bR/A3R Preclinical (2022)
AZD4635 Small-molecule inhibitor A2aR 10 nM Moderate (off-target A2bR effects) Phase I/II (NCT04089553)
CPI-444 Small-molecule inhibitor A2aR 5 nM Low (A1R/A2bR interactions) Phase II (NCT02655822)
NIR178 Small-molecule inhibitor A2aR 2 nM High Phase II (NCT03207867)

Key Findings :

  • Potency: this compound’s monoclonal antibody design enables superior target engagement, achieving 100-fold greater inhibition of A2aR-mediated cAMP release compared to AZD4635 .
  • Mechanistic Advantage : As a biologic, this compound avoids blood-brain barrier penetration, preventing central nervous system side effects common with small molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AT-004
Reactant of Route 2
AT-004

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.